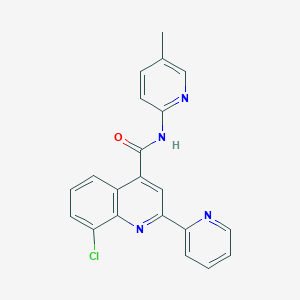![molecular formula C17H15ClFN3S2 B4621299 4-(3-chloro-4-fluorophenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4621299.png)
4-(3-chloro-4-fluorophenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol
説明
The 1,2,4-triazole derivatives, including compounds structurally related to "4-(3-chloro-4-fluorophenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol", have been extensively studied due to their diverse chemical properties and potential applications in various fields such as medicinal chemistry and material science.
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives typically involves the cyclization of thiosemicarbazides under various conditions. For example, the synthesis of compounds with similar structures involves reactions between amino, thiourea, or thiosemicarbazide precursors with appropriate aldehydes or ketones in the presence of catalysts or under reflux conditions in solvents like ethanol (Bhandari & Gaonkar, 2014).
Molecular Structure Analysis
X-ray crystallography and DFT calculations are common techniques for analyzing the molecular structure of 1,2,4-triazole derivatives. These studies reveal that the triazole ring can form various intermolecular interactions, including hydrogen bonds and π-π stacking, which influence the crystalline structure and stability of these compounds (Gündoğdu et al., 2017).
Chemical Reactions and Properties
1,2,4-Triazole derivatives participate in various chemical reactions, including nucleophilic substitution and addition reactions, depending on the substituents on the triazole ring. These reactions can significantly alter the chemical properties of the compounds, leading to the formation of new derivatives with different functional groups (Sareen et al., 2006).
Physical Properties Analysis
The physical properties of 1,2,4-triazole derivatives, such as melting points, solubility, and crystallinity, are influenced by the nature of the substituents on the triazole ring. Compounds with electron-withdrawing groups, for example, might show different solubility profiles compared to those with electron-donating groups (Bihdan & Parchenko, 2017).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of 1,2,4-triazole derivatives are largely dependent on the electronic nature of the substituents attached to the triazole ring. These properties are crucial for understanding the potential applications of these compounds in chemical synthesis and drug design (Ding et al., 2008).
科学的研究の応用
Intermolecular Interactions and Structural Analysis
- Derivatives of 1,2,4-triazoles, including those with chloro and fluoro substituents, have been synthesized and characterized, revealing complex intermolecular interactions such as C–H⋯O, C–H⋯SC, C–H⋯π, and π⋯π interactions. These interactions are crucial for understanding molecular behavior in various biological and chemical contexts (Shukla et al., 2014).
- The study of π-hole tetrel bonding interactions in triazole derivatives reveals the influence of substituents on the molecular electrostatic potential and interaction energy, providing insights into the design of molecules with tailored properties for specific applications (Ahmed et al., 2020).
Antitumor and Insecticidal Activities
- Some fused 1,2,4-triazole derivatives, including those carrying the 2,4-dichloro-5-fluorophenyl moiety, have demonstrated significant antitumor activity against a range of cancer cell lines, highlighting their potential in cancer treatment (Bhat et al., 2009).
- Tetrazole-linked triazole derivatives have shown considerable insecticidal activity against Plodia interpunctella, suggesting their use in pest control strategies (Maddila et al., 2015).
Molecular Docking and Inhibition Studies
- Molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole as epidermal growth factor receptor (EGFR) inhibitors provide insights into their mechanism of action as anti-cancer agents, indicating the potential for developing new therapeutic compounds (Karayel, 2021).
- Triazole Schiff’s base derivatives have been synthesized and evaluated for their inhibitory kinetics on tyrosinase activity, showing potent effects. This research contributes to the development of antityrosinase agents, which could have applications in medical and cosmetic industries (Yu et al., 2015).
Anti-inflammatory and Antimicrobial Activities
- Certain arylidenetriazolothiazolidinones with 2,4-dichloro-5-fluorophenyl substituents have exhibited remarkable anti-inflammatory and antimicrobial activities, presenting a promising avenue for the development of new therapeutic agents (Karthikeyan & Holla, 2008).
特性
IUPAC Name |
4-(3-chloro-4-fluorophenyl)-3-[(2-methylphenyl)methylsulfanylmethyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN3S2/c1-11-4-2-3-5-12(11)9-24-10-16-20-21-17(23)22(16)13-6-7-15(19)14(18)8-13/h2-8H,9-10H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOZAEWUNNLTGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSCC2=NNC(=S)N2C3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-benzyl-4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4621227.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B4621252.png)
![3-bromo-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4621259.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-ethoxyphenyl)urea](/img/structure/B4621263.png)
![2-{[4-(4-chlorophenyl)-6-methyl-2-pyrimidinyl]thio}-N-phenylacetamide](/img/structure/B4621270.png)
![2-chloro-N-[2-[4-(dimethylamino)phenyl]-1-(hydrazinocarbonyl)vinyl]benzamide](/img/structure/B4621275.png)
![N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-9H-carbazole-3-carboxamide](/img/structure/B4621279.png)
![7-(4-isopropoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B4621293.png)

![2-allyl-6-({[4-(9H-fluoren-9-yl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B4621310.png)

![[(4-benzyl-5-heptyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B4621324.png)
![N-(3-methylphenyl)-N'-[1-(4-propylphenyl)ethyl]thiourea](/img/structure/B4621334.png)